molecular formula C8H13N3O2S B1618466 4-amino-N-(2-aminoethyl)benzenesulfonamide CAS No. 6935-45-1

4-amino-N-(2-aminoethyl)benzenesulfonamide

Cat. No. B1618466
CAS RN: 6935-45-1
M. Wt: 215.28 g/mol
InChI Key: NBFKPKDIBNOBEP-UHFFFAOYSA-N
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Description

4-amino-N-(2-aminoethyl)benzenesulfonamide belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . It is used as the starting material in the synthesis of Des (5-methylpyrazinecarbonyl) trans-4-Methyl Glipizide . It is also used as a reagent in the synthesis of deorphaning pyrrolopyrazines as potent multi-target antimalarial agents .


Molecular Structure Analysis

The molecular formula of 4-amino-N-(2-aminoethyl)benzenesulfonamide is C8H12N2O2S . It has an average mass of 200.258 Da and a monoisotopic mass of 200.061951 Da .


Physical And Chemical Properties Analysis

4-amino-N-(2-aminoethyl)benzenesulfonamide is a solid compound with a melting point of 150-152 °C . Its solubility in water at 20°C is 15.5g/L . The compound has a density of 1.2581 (rough estimate) and a refractive index of 1.5690 (estimate) .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Process : 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide has been synthesized by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in ethanol, confirmed by various spectral analyses (Naganagowda & Petsom, 2011).

Applications in Photodynamic Therapy

  • Cancer Treatment : Derivatives of benzenesulfonamide have been investigated for their photophysical and photochemical properties, showing potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Photodegradation Studies

  • Environmental Applications : The photolability of sulfamethoxazole, a related compound, in acidic solutions has been studied, leading to insights into environmental degradation pathways of benzenesulfonamide derivatives (Zhou & Moore, 1994).

Antimicrobial and Antifungal Applications

  • Antimicrobial Activity : Novel sulfonamide derivatives have demonstrated antimicrobial activity, including potential applications in combating various bacterial infections (Demircioğlu et al., 2018).
  • Antifungal Screening : The use of benzenesulfonamides in antifungal applications has been explored, with some derivatives showing significant activity against fungal strains (Gupta & Halve, 2015).

Anticancer Research

  • Anticancer Potential : Sulfonamide derivatives have been assessed for their anticancer activity against various cell lines, with some compounds showing promising results (Karakuş et al., 2018).

Molecular Structure Analysis

  • Structural Studies : Research has been conducted on the crystal and molecular structures of benzenesulfonamide compounds, providing insights into their chemical properties and potential applications (Kovalchukova et al., 2013).

Chemical Synthesis and Transformation

  • Chemical Transformations : Benzenesulfonamides have been used as key intermediates in various chemical transformations, demonstrating their versatility in the field of synthetic chemistry (Fülöpová & Soural, 2015).

Luminescence and Antibacterial Properties

  • Luminescence Studies : Studies on d10 metal complexes with benzenesulfonamide derivatives have revealed interesting luminescence and antibacterial properties, contributing to the development of new materials (Feng et al., 2021).

Safety and Hazards

4-amino-N-(2-aminoethyl)benzenesulfonamide causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

4-amino-N-(2-aminoethyl)benzenesulfonamide has been used to develop a model system to study the implementation of a microfluid chip required for Fourier transform measurements of biochemical interactions . This suggests potential future applications in the field of biochemical research.

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been summarized above .

properties

IUPAC Name

4-amino-N-(2-aminoethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c9-5-6-11-14(12,13)8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFKPKDIBNOBEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70285529
Record name 4-amino-N-(2-aminoethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2-aminoethyl)benzenesulfonamide

CAS RN

6935-45-1
Record name 4-Amino-N-(2-aminoethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6935-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 42167
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006935451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC42167
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42167
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-N-(2-aminoethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70285529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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